N-(3-fluorophenyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(3-fluorophenyl)-9H-xanthene-9-carboxamide: is an organic compound that belongs to the class of xanthene derivatives It is characterized by the presence of a fluorophenyl group attached to the xanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-9H-xanthene-9-carboxamide typically involves the amidation reaction. One common method is the reaction of 9H-xanthene-9-carboxylic acid with 3-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-(3-fluorophenyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted xanthene derivatives
Scientific Research Applications
Chemistry: N-(3-fluorophenyl)-9H-xanthene-9-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is investigated for its potential as a fluorescent probe. Its xanthene core exhibits fluorescence properties, making it useful for imaging and detection applications .
Medicine: The compound is explored for its potential therapeutic applications. It may act as a pharmacophore in the design of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the development of functional materials, including dyes and sensors .
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes. The xanthene core’s fluorescence properties allow it to be used as a probe for studying molecular interactions and pathways .
Comparison with Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound shares the fluorophenyl group but has a different core structure.
4-fluoro-N’-(3-fluorophenyl)benzimidamide: Another compound with a fluorophenyl group, but with a benzimidamide core
Uniqueness: N-(3-fluorophenyl)-9H-xanthene-9-carboxamide is unique due to its xanthene core, which imparts fluorescence properties. This makes it particularly valuable in applications requiring fluorescent labeling and detection .
Properties
Molecular Formula |
C20H14FNO2 |
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Molecular Weight |
319.3 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C20H14FNO2/c21-13-6-5-7-14(12-13)22-20(23)19-15-8-1-3-10-17(15)24-18-11-4-2-9-16(18)19/h1-12,19H,(H,22,23) |
InChI Key |
IVFZYLROIOCWDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
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